molecular formula C12H18N2O2 B1516636 (3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione

(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione

Cat. No.: B1516636
M. Wt: 222.28 g/mol
InChI Key: DVUOUKHMQDFLFQ-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione is a heterobicyclic compound with significant pharmacological potential. This compound is part of the octahydro-2H-pyrazino[1,2-a]pyrazine family, which has been extensively studied for its pharmacophoric properties .

Preparation Methods

The synthesis of cis-Octahydrodipyrido[1,2-a:1’,2’-d]pyrazine-6,12(2H,6aH)-dione involves several steps. One of the most efficient methods is a serendipitous one-pot synthesis, which involves the displacement of a nitro group during a nitro-Mannich reaction . This method represents the shortest access to this pharmacologically relevant heterobicyclic system. Other methods include multi-step syntheses starting from various precursors such as ethyl 1,4-dibenzylpiperazine-2-carboxylate .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(3R,10R)-1,8-diazatricyclo[8.4.0.03,8]tetradecane-2,9-dione

InChI

InChI=1S/C12H18N2O2/c15-11-9-5-1-3-7-13(9)12(16)10-6-2-4-8-14(10)11/h9-10H,1-8H2/t9-,10-/m1/s1

InChI Key

DVUOUKHMQDFLFQ-NXEZZACHSA-N

Isomeric SMILES

C1CCN2[C@H](C1)C(=O)N3CCCC[C@@H]3C2=O

Canonical SMILES

C1CCN2C(C1)C(=O)N3CCCCC3C2=O

Origin of Product

United States

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